

benzoyltriethylsilane spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: Silane, benzoyltriethyl-

Cat. No.: B15394930

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Benzoyltriethylsilane: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzoyltriethylsilane, a key organosilicon compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for benzoyltriethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Benzoyltriethylsilane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.82	m	2H	Aromatic (ortho-protons)
7.55 - 7.50	m	1H	Aromatic (para-proton)
7.45 - 7.40	m	2H	Aromatic (meta-protons)
1.05	q, J = 7.9 Hz	6H	-Si(CH ₂ CH ₃) ₃
0.85	t, J = 7.9 Hz	9H	-Si(CH ₂ CH ₃) ₃

Table 2: ¹³C NMR Spectral Data of Benzoyltriethylsilane

Chemical Shift (δ) ppm	Assignment
235.1	C=O
137.9	Aromatic (ipso-carbon)
132.8	Aromatic (para-carbon)
129.5	Aromatic (ortho-carbons)
128.4	Aromatic (meta-carbons)
7.6	-Si(CH ₂ CH ₃) ₃
4.8	-Si(CH ₂ CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Benzoyltriethylsilane

Wavenumber (cm-1)	Intensity	Assignment
2955, 2911, 2874	Strong	C-H stretching (ethyl groups)
1634	Strong	C=O stretching (benzoyl group)
1458, 1410	Medium	C-H bending (ethyl groups)
1238	Strong	Si-CH ₂ bending
1182	Medium	Aromatic C-H in-plane bending
968	Medium	Aromatic C-H out-of-plane bending
739, 698	Strong	Si-C stretching and aromatic ring vibrations

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) of Benzoyltriethylsilane

m/z	Relative Intensity (%)	Assignment
220	5	[M] ⁺
191	100	[M - C ₂ H ₅] ⁺
163	25	[M - 2(C ₂ H ₅) - H] ⁺
135	15	[M - 3(C ₂ H ₅)] ⁺
105	80	[C ₆ H ₅ CO] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a spectrometer operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. Samples were prepared by dissolving approximately 10-20 mg of benzoyltriethylsilane in 0.6 mL of deuterated chloroform (CDCl_3), which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm). For ^1H NMR, the data was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. The Free Induction Decays (FIDs) were processed with a line broadening of 0.3 Hz for ^1H NMR and 1.0 Hz for ^{13}C NMR.

Infrared (IR) Spectroscopy

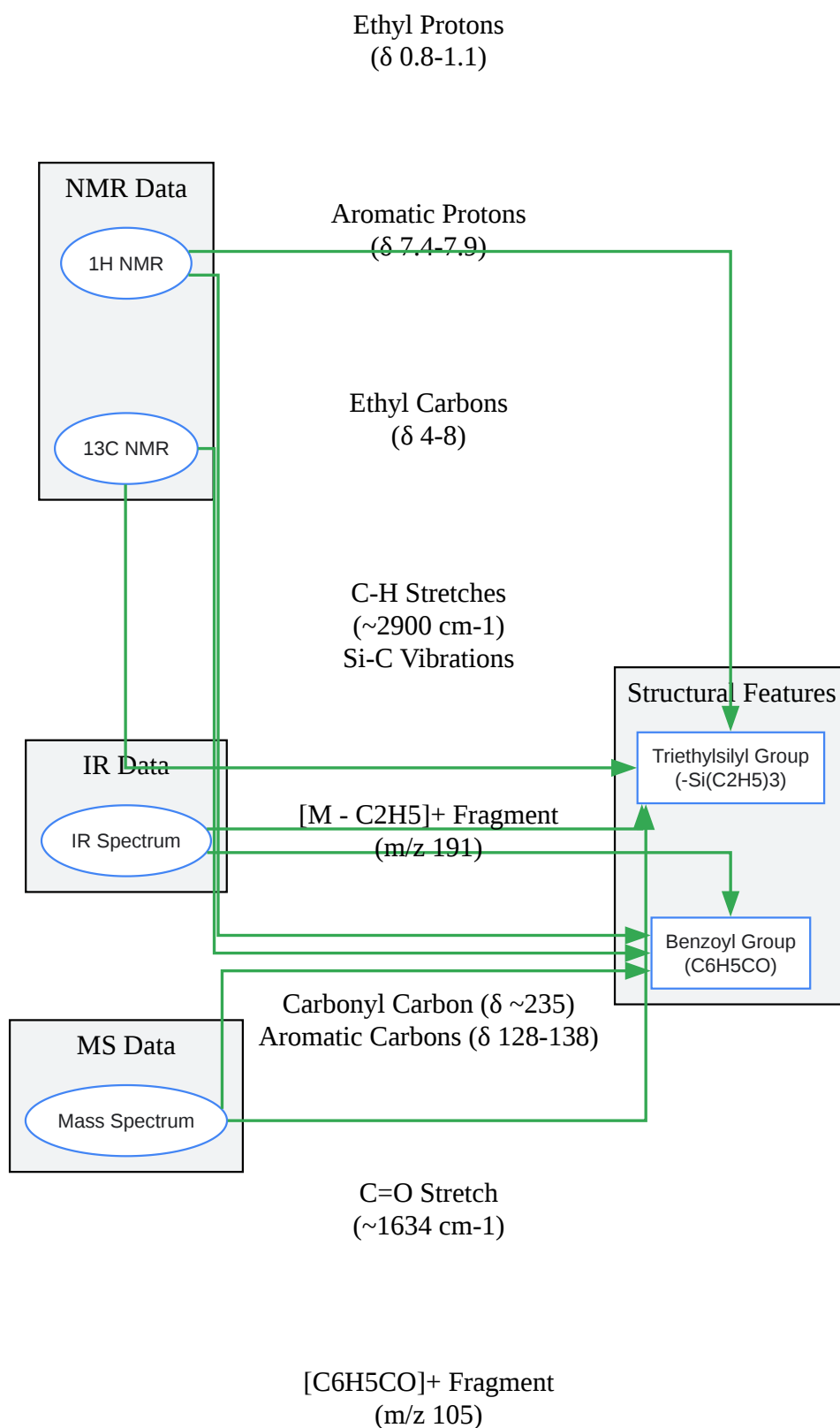
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat benzoyltriethylsilane was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-300.

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data relies on the logical correlation between the observed signals and the known structural features of benzoyltriethylsilane.



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Caption: Workflow illustrating the correlation of spectral data to the structural fragments of benzoyltriethylsilane.

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